molecular formula C7H3Cl2NO2S B1612620 5-Chloro-2-cyanobenzene-1-sulfonyl chloride CAS No. 411210-92-9

5-Chloro-2-cyanobenzene-1-sulfonyl chloride

Cat. No.: B1612620
CAS No.: 411210-92-9
M. Wt: 236.07 g/mol
InChI Key: PHNDFODTTWOSSX-UHFFFAOYSA-N
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Description

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 g/mol . It is a white to off-white powder that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both sulfonyl chloride and cyano groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-cyanobenzene-1-sulfonyl chloride can be synthesized from 2-amino-4-chlorobenzonitrile through a multi-step process . The synthesis involves the following steps:

    Diazotization: 2-amino-4-chlorobenzonitrile is treated with sodium nitrite and hydrochloric acid at 0°C to form the diazonium salt.

    Sandmeyer Reaction: The diazonium salt is then reacted with thionyl chloride and copper(I) chloride at 0°C to produce this compound.

The reaction conditions are crucial for the successful synthesis of the compound, with temperature control and the use of specific reagents being essential.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyanobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing cyano and sulfonyl chloride groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Halogenated Derivatives: Formed through electrophilic aromatic substitution with halogens.

Scientific Research Applications

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Material Science: In the preparation of advanced materials and polymers.

    Biological Studies: As a reagent in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 5-chloro-2-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. The cyano group further enhances the compound’s reactivity by withdrawing electrons from the aromatic ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo both nucleophilic and electrophilic reactions sets it apart from other similar compounds.

Properties

IUPAC Name

5-chloro-2-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDFODTTWOSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588587
Record name 5-Chloro-2-cyanobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411210-92-9
Record name 5-Chloro-2-cyanobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-cyanobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 2-amino-4-chloro-benzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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